molecular formula C6H4Cl2FNO2S B1410145 3,4-Dichloro-5-fluorobenzenesulfonamide CAS No. 1806298-76-9

3,4-Dichloro-5-fluorobenzenesulfonamide

Cat. No.: B1410145
CAS No.: 1806298-76-9
M. Wt: 244.07 g/mol
InChI Key: BAGMWNCKVOWFAY-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-fluorobenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, along with a sulfonamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-5-fluorobenzenesulfonamide typically involves the sulfonation of 3,4-dichloro-5-fluorobenzene. This process can be carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation reactors with precise control over reaction parameters. The use of automated systems and continuous monitoring ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloro-5-fluorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include various substituted benzenesulfonamides.

    Oxidation Products: Sulfonic acids are common products.

    Reduction Products: Amines are typically formed.

Scientific Research Applications

3,4-Dichloro-5-fluorobenzenesulfonamide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-fluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.

Comparison with Similar Compounds

  • 3,5-Difluorobenzenesulfonamide
  • 4-Chloro-3-fluorobenzenesulfonamide
  • 3,4-Dichlorobenzenesulfonamide

Comparison: 3,4-Dichloro-5-fluorobenzenesulfonamide is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

3,4-dichloro-5-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FNO2S/c7-4-1-3(13(10,11)12)2-5(9)6(4)8/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAGMWNCKVOWFAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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